4-(naphthalen-1-yl)-1H-imidazole

Adrenergic pharmacology SAR Imidazole regioisomers

4-(Naphthalen-1-yl)-1H-imidazole (CAS 13682-30-9) is a C4-aryl-substituted imidazole with molecular formula C13H10N2 and molecular weight 194.23 g/mol. It features a naphthalen-1-yl group directly attached to the 4-position of the 1H-imidazole ring, distinguishing it from 1- and 2-substituted regioisomers that share the same molecular formula but differ in connectivity, physical properties, and biological activity profiles.

Molecular Formula C13H10N2
Molecular Weight 194.2
CAS No. 13682-30-9
Cat. No. B6154712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(naphthalen-1-yl)-1H-imidazole
CAS13682-30-9
Molecular FormulaC13H10N2
Molecular Weight194.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Naphthalen-1-yl)-1H-imidazole (CAS 13682-30-9): Procurement-Qualified Building Block Overview


4-(Naphthalen-1-yl)-1H-imidazole (CAS 13682-30-9) is a C4-aryl-substituted imidazole with molecular formula C13H10N2 and molecular weight 194.23 g/mol . It features a naphthalen-1-yl group directly attached to the 4-position of the 1H-imidazole ring, distinguishing it from 1- and 2-substituted regioisomers that share the same molecular formula but differ in connectivity, physical properties, and biological activity profiles [1]. This compound serves as a key building block for synthesizing alpha-adrenergic receptor ligands, kinase inhibitors, and uric acid modulators [2].

Why 4-(Naphthalen-1-yl)-1H-imidazole Cannot Be Interchanged with Generic Imidazole Building Blocks


Regioisomeric naphthalenyl-imidazoles (1-, 2-, and 4-substituted) share identical molecular formula (C13H10N2) and molecular weight but display divergent physicochemical properties—boiling point differences of up to ~200 °C between the 1- and 4-isomers —and fundamentally distinct pharmacological behavior: 1-naphthalene-substituted imidazoles act as partial agonists at alpha-1 adrenergic receptors, while 2-naphthalene analogues function as antagonists in the same system [1]. Generic substitution across regioisomers therefore introduces uncontrolled variables in boiling point, hydrogen-bond donor capacity, LogP, and receptor pharmacology, invalidating batch-to-batch reproducibility in synthesis and biological screening [2].

Quantitative Differentiation Evidence for 4-(Naphthalen-1-yl)-1H-imidazole vs. Closest Regioisomers


Regioisomeric Control of Alpha-1 Adrenergic Pharmacology: 1-Naphthyl Agonism vs. 2-Naphthyl Antagonism

In a systematic structure-activity relationship study of medetomidine and naphazoline analogues published in Journal of Medicinal Chemistry, the 1-naphthalene-substituted imidazole series (exemplified by 4-substituted imidazole scaffold with 1-naphthyl attachment) functioned as partial agonists in the alpha-1 adrenergic system (rat aorta), whereas the 2-naphthalene-substituted analogues were antagonists in the identical assay system [1]. This divergent functional pharmacology was attributable solely to the naphthalene attachment position (1- vs. 2-naphthyl), as the imidazole core and linker remained constant. The 1-naphthalene analogues were also the most potent inhibitors of epinephrine-induced platelet aggregation (alpha-2A mediated) [1].

Adrenergic pharmacology SAR Imidazole regioisomers

Boiling Point Differentiation: 4-Isomer vs. 1-Isomer (~200 °C Difference at 760 mmHg)

The predicted boiling point at atmospheric pressure (760 mmHg) for 4-(naphthalen-1-yl)-1H-imidazole is 439.3±14.0 °C . In contrast, the 1-substituted regioisomer (CAS 25364-49-2) exhibits a substantially lower boiling point of approximately 242.8 °C at 760 mmHg . This near-200 °C difference reflects the pronounced effect of imidazole N-substitution versus C-substitution on intermolecular hydrogen bonding—the 4-isomer retains an N-H donor capable of strong hydrogen bonding, whereas the 1-isomer does not, reducing cohesive energy.

Physicochemical properties Boiling point Regioisomer comparison

Hydrogen-Bond Donor Count: N-Unsubstituted 4-Isomer Retains Key HBD for Target Engagement

4-(Naphthalen-1-yl)-1H-imidazole possesses one hydrogen-bond donor (HBD = 1, the N-H of the imidazole ring) and one hydrogen-bond acceptor (HBA = 1, the imidazole N3) . By contrast, the N-substituted 1-(naphthalen-1-yl)-1H-imidazole (CAS 25364-49-2) has HBD = 0 and HBA = 1 . This loss of the hydrogen-bond donor upon N-substitution eliminates the imidazole's capacity to act as a hydrogen-bond donor in protein-ligand interactions, a feature essential for binding to catalytic triad residues in numerous enzyme active sites (e.g., kinases, CYP enzymes) [1].

Hydrogen bonding Drug-likeness Physicochemical differentiation

Predicted pKa: 4-Isomer vs. 2-Isomer Basicity and Ionization State at Physiological pH

The predicted pKa of 4-(naphthalen-1-yl)-1H-imidazole is 13.41±0.70 , compared to 13.35±0.10 for the 2-substituted regioisomer . Both values indicate that at physiological pH (7.4), the imidazole nitrogen remains predominantly unprotonated; however, the 4-isomer's slightly higher pKa suggests marginally greater basicity. More critically, the 4-isomer's pKa of 13.41 is substantially higher than that of unsubstituted imidazole (pKa ~6.95) and 4-phenyl-1H-imidazole (pKa ~6.0–6.5), indicating that the electron-donating naphthalen-1-yl group significantly increases the imidazole nitrogen's basicity by approximately 6.5 log units versus the phenyl analogue [1]. This pKa shift alters the ionization state and solubility profile across the pH range relevant to formulation and biological assay buffers.

pKa Ionization state Drug absorption

Patent-Cited Synthetic Utility: 4-(Naphthalen-1-yl)-1H-imidazole as a Key Intermediate for Uric Acid Modulators

Canadian patent CA2735828C (expired) explicitly claims substituted-(naphthalen-1-yl)-1H-imidazoles as compounds useful for modulating blood uric acid levels, with the 4-(naphthalen-1-yl)-1H-imidazole scaffold serving as the core intermediate for synthesizing biologically active derivatives [1]. In contrast, the 2-(naphthalen-1-yl)-1H-imidazole regioisomer is cited in the literature primarily as an intermediate for synthesizing 2-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole (T294110), a selective α1A adrenoceptor partial agonist, highlighting divergent downstream synthetic trajectories dependent on substitution position .

Synthetic intermediate Uric acid modulation Patent evidence

Naphthyl-Substituted Imidazolium Salt Anticancer Activity: Scaffold-Specific Potency Comparable to Cisplatin

A series of naphthalene-substituted imidazolium salts derived from the naphthalen-1-yl-imidazole scaffold were tested against non-small-cell lung cancer (NSCLC) cell lines including NCI-H460. Several complexes displayed anticancer activity comparable to cisplatin, with apoptosis confirmed by Annexin V staining, caspase-3 activation, and PARP cleavage [1]. This class-level evidence demonstrates that the naphthalen-1-yl-imidazole core—when elaborated to imidazolium salts—yields cytotoxic potency competitive with a clinical standard-of-care agent. The activity is highly dependent on the N-substituent pattern of the imidazolium cation, indicating that the 4-(naphthalen-1-yl)-1H-imidazole starting material's regiochemistry directly influences the final pharmacological outcome [1].

Anticancer Imidazolium salts NSCLC

High-Confidence Application Scenarios for 4-(Naphthalen-1-yl)-1H-imidazole Based on Quantitative Evidence


Alpha-2 Adrenergic Agonist Lead Optimization: Naphthylmedetomidine Analog Synthesis

4-(Naphthalen-1-yl)-1H-imidazole serves as the direct synthetic precursor for 4-[1-(1-naphthyl)ethyl]-1H-imidazole (4-NEMD/naphthylmedetomidine), a selective alpha-2 adrenergic agonist shown to be several times more potent than dexmedetomidine [REFS-1, REFS-2]. The 4-substituted regioisomer is mandatory because the 1-naphthyl attachment position determines partial agonist activity at alpha-1 receptors, whereas the 2-naphthyl isomer confers antagonist activity in the same system [2]. Medicinal chemistry teams developing next-generation sedatives or analgesics must specify CAS 13682-30-9 to ensure the correct pharmacological starting point.

Uric Acid-Lowering Agent Discovery: Patent-Guided Scaffold Selection

CA2735828C claims substituted-(naphthalen-1-yl)-1H-imidazoles for modulating blood uric acid levels [3]. The 4-(naphthalen-1-yl)-1H-imidazole scaffold is the core intermediate for synthesizing these uric acid modulators. Procurement of the 4-isomer ensures alignment with the patented synthetic route; the 2-isomer would direct synthesis toward α1A adrenoceptor partial agonists instead, representing a critical path divergence in drug discovery programs targeting gout or hyperuricemia.

Anticancer Imidazolium Salt Development: NCI-H460 NSCLC Screening

Naphthalene-substituted imidazolium salts derived from the naphthalen-1-yl-imidazole core have demonstrated anticancer activity comparable to cisplatin in NCI-H460 non-small-cell lung cancer cells, with confirmed apoptotic mechanisms (Annexin V, caspase-3, PARP cleavage) [4]. The 4-(naphthalen-1-yl)-1H-imidazole building block provides the correct regiochemistry for generating these bioactive imidazolium salts, where the N-substituent pattern—determined by the starting imidazole's substitution position—is the critical determinant of antitumor potency [4].

Physicochemical Property-Driven Fragment Library Design: High-pKa Imidazole Fragment

With a predicted pKa of 13.41±0.70—approximately 6.5 log units higher than 4-phenyl-1H-imidazole—4-(naphthalen-1-yl)-1H-imidazole remains neutral across a broad pH spectrum (pH 2–12), reducing pH-dependent solubility and ionization artifacts in high-throughput screening buffers . Its boiling point of 439.3 °C (predicted) and single hydrogen-bond donor (HBD=1) further differentiate it from the 1-substituted regioisomer (bp ~243 °C, HBD=0), making it the preferred fragment for libraries requiring predictable purification and consistent hydrogen-bonding capacity [REFS-5, REFS-6].

Quote Request

Request a Quote for 4-(naphthalen-1-yl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.